![molecular formula C21H18O3 B14957177 7-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14957177.png)
7-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure that combines elements of chromenes and cyclopentanes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting with the preparation of the chromene core. This can be achieved through a series of cyclization reactions. The phenylpropenyl group is then introduced via an etherification reaction, using appropriate reagents and catalysts to ensure the desired (E)-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The phenylpropenyl group can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, 7-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with various biomolecules makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential to treat various diseases. Its unique structure may allow it to target specific pathways involved in disease progression.
Industry
In industry, this compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 7-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives and cyclopentane-containing molecules. Examples include:
- 2,3-dihydro-1H-cyclopenta[c]chromen-4-one
- 7-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrobenzofuran-4(1H)-one
Uniqueness
What sets 7-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one apart is its specific combination of structural elements, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
7-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as 7-methyl-9-{[(E)-3-phenylprop-2-enyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4-one, is a compound belonging to the class of chromenones. This compound exhibits significant biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C22H20O3 with a molecular weight of approximately 332.4 g/mol. Its structure features a chromene backbone with a propenyl side chain, which contributes to its unique reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H20O3 |
Molecular Weight | 332.4 g/mol |
IUPAC Name | 7-methyl-9-{[(E)-3-phenylprop-2-enyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4-one |
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The compound demonstrates strong antioxidant properties, which can protect cells from oxidative stress and damage.
- Anti-inflammatory Effects : Studies have shown that it can inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases.
- Antimicrobial Properties : There is evidence suggesting that this compound possesses antimicrobial activity against various pathogens.
- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may bind to enzymes involved in metabolic pathways, altering their activity.
- Receptor Modulation : It has been observed to interact with certain receptors, potentially influencing signaling pathways related to inflammation and cell growth.
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Antioxidant Properties :
- A study conducted by Zhang et al. (2020) demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent.
-
Research on Anti-inflammatory Effects :
- In vitro experiments by Lee et al. (2021) showed that treatment with this compound reduced the expression of pro-inflammatory cytokines in macrophages.
-
Anticancer Activity :
- A study by Kumar et al. (2022) reported that this compound inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other compounds in the chromenone class:
Compound Name | Structure Type | Unique Features |
---|---|---|
7-Methoxyflavone | Flavonoid | Strong antioxidant properties |
Coumarin | Lactone | Known for anticoagulant activity |
Chromone | Core structure | Less biologically active |
The unique combination of functional groups in this compound enhances its biological activity compared to these related compounds.
Properties
Molecular Formula |
C21H18O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
7-[(E)-3-phenylprop-2-enoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C21H18O3/c22-21-19-10-4-9-17(19)18-12-11-16(14-20(18)24-21)23-13-5-8-15-6-2-1-3-7-15/h1-3,5-8,11-12,14H,4,9-10,13H2/b8-5+ |
InChI Key |
KQRSTBFSEDYLCV-VMPITWQZSA-N |
Isomeric SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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